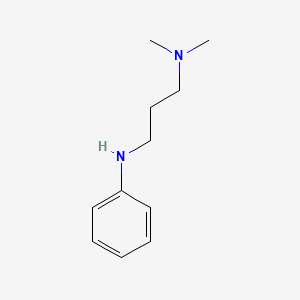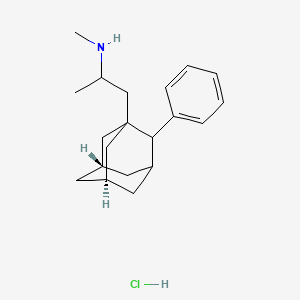
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt: is a chemical compound that plays a significant role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in the regulation of intracellular calcium levels. This compound is known for its ability to increase the entry of calcium across the plasma membrane, making it a crucial regulator of intracellular calcium by controlling plasma membrane transport of calcium ions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process is catalyzed by inositol 1,4,5-trisphosphate 3-kinase, which adds a phosphate group to the inositol ring, resulting in the formation of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification and crystallization to obtain the desired product with a high degree of purity .
化学反应分析
Types of Reactions: D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role in cellular signaling pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include inositol 1,4,5-trisphosphate, ATP (adenosine triphosphate), and specific kinases such as inositol 1,4,5-trisphosphate 3-kinase .
Major Products Formed: The major product formed from the phosphorylation of inositol 1,4,5-trisphosphate is D-Myo-Inositol 1,3,4,5-tetrakis(phosphate). This compound can further participate in cellular signaling pathways, leading to the formation of other inositol phosphates .
科学研究应用
Chemistry: In chemistry, D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt is used as a precursor for the synthesis of other inositol phosphates. It is also studied for its role in various chemical reactions and pathways .
Biology: In biological research, this compound is essential for studying intracellular calcium signaling. It is used to investigate the mechanisms of calcium entry and regulation in cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases related to calcium dysregulation. It is also used in the development of drugs targeting calcium signaling pathways .
Industry: In the industrial sector, this compound is utilized in the production of biochemical reagents and as a component in various biochemical assays .
作用机制
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt exerts its effects by acting as a regulator of intracellular calcium levels. It increases the entry of calcium across the plasma membrane by controlling the transport of calcium ions. This regulation is achieved through its interaction with specific calcium channels and transporters on the plasma membrane .
相似化合物的比较
D-Myo-Inositol 1,4,5-trisphosphate: A precursor in the synthesis of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate), involved in similar calcium signaling pathways.
D-Myo-Inositol 1,4,5,6-tetrakis(phosphate): Another inositol phosphate with distinct biological functions and signaling roles.
D-Myo-Inositol 1,3,4-trisphosphate: Involved in different signaling pathways but shares structural similarities with D-Myo-Inositol 1,3,4,5-tetrakis(phosphate).
Uniqueness: D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt is unique due to its specific role in regulating intracellular calcium levels and its ability to interact with multiple calcium channels and transporters. This makes it a valuable compound in both research and therapeutic applications .
属性
分子式 |
C6H8K8O18P4 |
|---|---|
分子量 |
804.80 g/mol |
IUPAC 名称 |
octapotassium;[(1S,2R,4R,5R)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m1......../s1 |
InChI 键 |
HDLWTQSZUMYYND-PEMSSBRDSA-F |
手性 SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)

![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)


![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)


